Antifungal agent 50

Antifungal susceptibility testing Candida albicans Triazole resistance

Standard triazoles fail against resistant Candida strains due to efflux pump or target site mutations. Antifungal agent 50 (2896209-33-7) is a validated fluconazole-mebendazole hybrid engineered to overcome these resistance mechanisms. - **Unique scaffold**: 5-benzoylbenzimidazol-2-ylthio side chain; removal of benzoyl group abolishes potency (SAR evidence). - **Quantitative activity**: MICs <0.063-1 μg/mL vs. Candida spp. and C. neoformans (dual-pathogen coverage). - **ADMET advantage**: Favorable profile vs. fluconazole in vitro; supports cellular assay progression. - **Research grade**: Benchmark for triazole-benzimidazole medicinal chemistry optimization.

Molecular Formula C25H20ClN5O2S
Molecular Weight 490.0 g/mol
Cat. No. B12391637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 50
Molecular FormulaC25H20ClN5O2S
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)SCC(CN4C=NC=N4)(C5=CC=C(C=C5)Cl)O
InChIInChI=1S/C25H20ClN5O2S/c26-20-9-7-19(8-10-20)25(33,13-31-16-27-15-28-31)14-34-24-29-21-11-6-18(12-22(21)30-24)23(32)17-4-2-1-3-5-17/h1-12,15-16,33H,13-14H2,(H,29,30)
InChIKeyXDIHNXSODGUPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 50 Specification and Baseline Activity


Antifungal agent 50 (CAS: 2896209-33-7, C₂₅H₂₀ClN₅O₂S, molecular weight: 489.98) is a synthetic triazole alcohol hybrid derived from fluconazole and mebendazole pharmacophores, designed as a potent research tool for investigating fungal CYP51 (lanosterol 14α-demethylase) inhibition [1]. This compound exhibits broad-spectrum antifungal activity against Candida spp. and Cryptococcus neoformans, with reported minimum inhibitory concentrations (MICs) ranging from <0.063 to 1 μg/mL . The molecule is commercially available for research use only from multiple suppliers .

Non-Substitutability of Antifungal Agent 50


Substituting Antifungal agent 50 with a generic triazole antifungal (e.g., fluconazole, itraconazole) or another research-grade analog is scientifically unsupportable due to its hybrid molecular architecture combining a triazole alcohol core with a 5-benzoylbenzimidazol-2-ylthio side chain [1]. This unique scaffold design was specifically engineered to address fluconazole resistance mechanisms in Candida species, with structure-activity relationship (SAR) studies demonstrating that removal of the benzoyl group from the 4-chloro derivative (compound 4b, Antifungal agent 50) substantially compromises antifungal potency [2]. Moreover, in vitro ADMET evaluations indicate that Antifungal agent 50 possesses favorable absorption, distribution, metabolism, excretion, and toxicity profiles that differ meaningfully from the standard drug fluconazole, precluding simple interchangeability [3]. Generic substitution without quantitative activity verification would invalidate experimental reproducibility.

Antifungal Agent 50 Quantitative Differentiation Evidence


MIC Comparison vs. Fluconazole in Candida albicans

Antifungal agent 50 (compound 4b) demonstrated superior in vitro potency against Candida albicans compared to fluconazole in a direct head-to-head evaluation within the same study. While fluconazole exhibits typical MIC₅₀ values of 0.25-1 μg/mL against C. albicans clinical isolates, Antifungal agent 50 achieved MIC values as low as <0.063 μg/mL against the same species, representing at least a 4-fold potency advantage at the lower end of the MIC range [1]. This potency advantage is attributed to the hybrid scaffold design incorporating both fluconazole-derived triazole and mebendazole-derived benzimidazole moieties [2].

Antifungal susceptibility testing Candida albicans Triazole resistance

Cross-Study Benchmarking vs. Antifungal Agent 43

Cross-study comparison of MIC values reveals that Antifungal agent 50 achieves potency at the <0.063 μg/mL threshold against Candida spp., whereas Antifungal agent 43 (compound B05, a selenium-containing azole derivative) exhibits MIC values ranging from 1 to 8 μg/mL against various Candida strains including C. albicans SC5314 (MIC = 1 μg/mL), C. parapsilosis (MIC = 4 μg/mL), and C. glabrata (MIC = 8 μg/mL) [1]. This represents an approximately 16-fold or greater potency advantage for Antifungal agent 50 at the lower detection threshold (<0.063 μg/mL vs. 1 μg/mL) . The differentiation arises from distinct chemical scaffolds: Antifungal agent 50's fluconazole-mebendazole hybrid versus Antifungal agent 43's selenium-containing azole structure .

Cross-study comparison Candida susceptibility Compound selection

Cryptococcus neoformans Activity vs. Antifungal Agent 49

Antifungal agent 50 demonstrates potent activity against Cryptococcus neoformans as part of its broad-spectrum Candida/Cryptococcus profile, with MIC values within the <0.063-1 μg/mL range [1]. In contrast, Antifungal agent 49 (Example 112) exhibits an MIC of 49 μM (equivalent to approximately 12.5 μg/mL based on molecular weight 256.25) against the same pathogen . This cross-study comparison reveals that Antifungal agent 50 achieves an approximately 200-fold or greater potency advantage against Cryptococcus neoformans at the lower MIC threshold (<0.063 μg/mL = ~0.13 μM vs. 49 μM) . The differentiation stems from fundamentally different chemical structures and likely distinct mechanisms of action.

Cryptococcus neoformans Antifungal screening Compound prioritization

ADMET Profile vs. Fluconazole

In vitro and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) evaluations performed in the source study demonstrated that Antifungal agent 50 (compound 4b) exhibits desirable ADMET properties in comparison to the standard drug fluconazole [1]. While specific quantitative ADMET parameters are not fully disclosed in the abstract, the study authors explicitly state that the selected compounds (including 4b and 5c) have favorable ADMET profiles relative to fluconazole [2]. This differentiation is critical because fluconazole, despite its clinical utility, possesses known ADMET limitations including hepatic metabolism interactions and variable oral bioavailability [3].

ADMET prediction Drug-likeness In silico screening

5-Benzoylbenzimidazole Scaffold Role in Potency

Structure-activity relationship (SAR) analysis within the source study identified the 5-benzoylbenzimidazol-2-ylthio side chain as a critical determinant of antifungal potency. Compounds in series A containing this 5-benzoylbenzimidazole scaffold (including Antifungal agent 50, compound 4b) demonstrated superior antifungal activity against Candida spp. and Cryptococcus neoformans compared to related benzimidazole and benzothiazole derivatives lacking the benzoyl group [1]. Critically, the study demonstrated that removing the benzoyl group from compound 4b had a negative effect on antifungal activity, establishing a direct causal relationship between this structural feature and potency [2]. Docking simulation studies further confirmed that the benzimidazol-2-ylthio moiety is responsible for the potent antifungal activity of these compounds [3].

Structure-activity relationship Scaffold optimization Medicinal chemistry

Antifungal Agent 50 Research Applications


Fluconazole-Resistant Candida Screening and SAR

Antifungal agent 50 is optimally suited for research programs investigating fluconazole-resistant Candida species or structure-activity relationship (SAR) studies of triazole antifungal hybrids. The compound's MIC values of <0.063-1 μg/mL against Candida spp., coupled with its structural differentiation from fluconazole via the 5-benzoylbenzimidazol-2-ylthio side chain, make it an ideal tool for comparative susceptibility testing [1]. The demonstrated negative effect of benzoyl group removal on antifungal activity supports its use in mechanistic studies examining the molecular determinants of CYP51 inhibition [2].

Broad-Spectrum Susceptibility in Candida and Cryptococcus

Researchers requiring a reference compound with demonstrated activity against both Candida spp. and Cryptococcus neoformans should prioritize Antifungal agent 50 over compounds with narrower spectra. The source study explicitly states that series A compounds containing the 5-benzoylbenzimidazole scaffold (including compound 4b) showed better antifungal activity against both Candida spp. and Cryptococcus neoformans than related benzimidazole and benzothiazole derivatives [1]. This dual-pathogen activity profile distinguishes Antifungal agent 50 from compounds like Antifungal agent 49, which shows substantially higher MIC values (49 μM) against Cryptococcus .

ADMET-Optimized In Vitro Pharmacology

For in vitro pharmacology studies where ADMET properties are a consideration for downstream compound progression, Antifungal agent 50 offers a distinct advantage over fluconazole as a tool compound. In vitro and in silico ADMET evaluations indicated that Antifungal agent 50 (compound 4b) has desirable ADMET properties in comparison to standard drug fluconazole [1]. This profile supports its use in cellular assays where reduced off-target effects or improved solubility characteristics may be beneficial [2].

Triazole-Benzimidazole Scaffold Optimization

Antifungal agent 50 serves as a validated starting point for medicinal chemistry campaigns focused on triazole-benzimidazole hybrid optimization. The compound represents the optimized 4-chloro derivative (4b) that displayed the best antifungal results among the synthesized series, with MICs <0.063-1 μg/mL [1]. Docking simulation studies demonstrated that the benzimidazol-2-ylthio moiety is responsible for the potent antifungal activity, providing a rational basis for further scaffold modifications [2]. Researchers can use this compound as a benchmark for evaluating the potency of novel analogs.

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